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Compound of Interest

2,2,6,6-Tetramethylmorpholine-4-
Compound Name: ]
carboxamide

Cat. No.: B13586687

Get Quote

CAS: 1593440-68-6 | Formula: C9H18N202 | M.W.: 186.25
Da
Executive Summary & Technical Context

2,2,6,6-tetramethylmorpholine-4-carboxamide is a urea derivative of the hindered amine

2,2,6,6-tetramethylmorpholine. In drug development, it primarily serves two critical roles:

 Building Block/Intermediate: A stable precursor used in the synthesis of PI3K/mTOR
inhibitors and other kinase inhibitors where a hindered morpholine scaffold is required to
improve metabolic stability (blocking P450 oxidation sites).

e Process Impurity Standard: A reference marker for monitoring the incomplete coupling or
degradation of the morpholine moiety in Active Pharmaceutical Ingredients (APIs).

Critical Analytical Insight: Unlike many drug metabolites (e.qg., Alpelisib's BZG791), this
molecule lacks a conjugated aromatic system. Consequently, it exhibits negligible UV
absorbance >220 nm. Researchers relying on standard UV-HPLC methods (254 nm) will likely
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face false negatives. This guide prioritizes LC-MS/MS and Charged Aerosol Detection (CAD)
for accurate validation.

Comparative Analysis of Reference Standard
Grades

Selecting the appropriate grade is dictated by the stage of development (Early Discovery vs.
GMP Release).

Table 1: Perf Matrix of S lard Al :

Grade A: Certified

Grade B: Analytical

Grade C: Research

Feature Reference Material Standard (High Chemical (Building
(CRM) Purity) Block)
GMP Batch Release, o ]
) o Method Validation, Early Synthesis,
Primary Use Quantitation of ] o
- Routine QC Qualitative ID
Impurities
gNMR + Mass HPLC Area % (often Crude NMR or GC

Purity Assignment

Balance (ISO 17034)

UV-biased)

Area %

Uncertainty

Explicitly calculated
(e.g., £ 0.5%)

Not provided

High / Unknown

Water/Solvent Content

Quantified (KF / TGA)

Estimated

Often ignored

Detection Risk

Low (Certified content
corrects for response

factors)

Medium (May
overestimate purity if
UV used)

High (Salts/Solvents

may skew weight)
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Expert Recommendation: For quantitative impurity profiling of non-chromophoric compounds
like this urea derivative, Grade B (Analytical Standard) characterized by gNMR is the minimum
viable standard. Using Grade C introduces significant gravimetric errors due to the likely

presence of hygroscopic salts.

Experimental Protocols & Validation
Protocol A: Identity Confirmation (NMR & MS)

Rationale: Due to the high symmetry of the 2,2,6,6-tetramethyl group, the NMR spectrum is
distinct and diagnostic.

e 1H NMR (400 MHz, DMSO-d6):

[e]

0 1.10 ppm (s, 12H): Four equivalent methyl groups (Strong singlet).

o

0 3.40 ppm (s, 4H): Methylene protons of the morpholine ring.

[¢]

0 5.8-6.0 ppm (br s, 2H): Urea -NH2 protons (Exchangeable with D20).

[¢]

Note: The absence of aromatic signals confirms the isolation of the morpholine fragment
from the parent drug scaffold.

e Mass Spectrometry (ESI+):
o Target lon: [M+H]+ = 187.26 m/z.

o Fragment: Loss of -CONH2 (43 Da) or Methyl (15 Da) depending on collision energy.

Protocol B: Purity Assessment (The "Invisible" Peak
Problem)

Rationale: Standard UV detection is insufficient. This protocol uses a Universal Detector.
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Methodology: HPLC-CAD (Charged Aerosol Detection)
e Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 pm.
+ Mobile Phase:
o A: 10 mM Ammonium Formate in Water (pH 3.8).
o B: Acetonitrile.
e Gradient: 5% B to 95% B over 10 minutes.
¢ Detection:
o Primary: CAD (Nebulizer Temp: 35°C).
o Secondary: UV at 205 nm (only for confirmation; expect low sensitivity).

» Success Criteria: The CAD response is mass-dependent, allowing accurate purity calculation
even without a specific extinction coefficient.

Synthesis & Degradation Pathways

Understanding the origin of this standard is vital for impurity profiling.

2,2,6,6-Tetramethylmorpholine
(Precursor/Amine)

Carbamoylation
(Acidic conditions)

Potassium Cyanate 2,2,6,6-Tetramethylmorpholine-
> 4-carboxamide
(KCNO) or Urea Hydrolytic Degradation (Target Standard)

(Urea Linkage Cleavage) _-

Drug Substance I
(e.g., PI3K Inhibitor)

Figure 1: Formation Pathways for 2,2,6,6-Tetramethylmorpholine-4-carboxamide

Click to download full resolution via product page
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Figure 1: The standard can be generated synthetically (forward reaction) or appear as a
degradation product (reverse hydrolysis) of complex kinase inhibitors containing this moiety.[1]

Strategic Decision Tree: Selecting the Right
Standard

Start: Need Standard for

2,2,6,6-Tetramethylmorpholine-4-carboxamide

Is the purpose Quantitative
(Impurity Calculation)?

Yes No (Qualitative ID)

Use Grade C (Research Chemical)

i ?
Is a CRM available® Verify ID by MS only

Yes No (Most Likely Scenario)

Purchase CRM (Grade A) Purchase Grade B (Analytical)

Perform gNMR for Potency

Figure 2: Selection Strategy for Reference Standards

Click to download full resolution via product page

Figure 2: Due to limited commercial availability of CRMs for this specific intermediate, in-house
characterization via gNMR (Action 3) is the most common rigorous path.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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